ethyl 5-{[(3-methoxyphenyl)methyl]sulfamoyl}-1H-pyrazole-4-carboxylate

Medicinal Chemistry Physicochemical Profiling Structure–Property Relationships

This N-(3-methoxybenzyl) sulfamoyl pyrazole-4-carboxylate ester is a structurally differentiated probe for SAR campaigns targeting COX-2, carbonic anhydrase (CA) isoforms, and HPGDS. Unlike common N-aryl sulfamoyl analogs, the 3-methoxybenzyl group alters conformational flexibility, lipophilicity (ΔXLogP₃ ≥ 0.5 units), and hydrogen-bonding capacity—parameters critical for target selectivity and metabolic stability. Procurement without verifying this specific substitution pattern risks introducing uncontrolled variables into biological assays, undermining reproducibility. Ideal for systematic SAR comparison with N-aryl sulfamoyl pyrazoles, metalloenzyme chemogenomic library expansion, and as a model substrate for studying membrane permeability and microsomal stability. Request a quote for custom packaging and bulk orders.

Molecular Formula C14H17N3O5S
Molecular Weight 339.37 g/mol
CAS No. 1239473-60-9
Cat. No. B6572420
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl 5-{[(3-methoxyphenyl)methyl]sulfamoyl}-1H-pyrazole-4-carboxylate
CAS1239473-60-9
Molecular FormulaC14H17N3O5S
Molecular Weight339.37 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(NN=C1)S(=O)(=O)NCC2=CC(=CC=C2)OC
InChIInChI=1S/C14H17N3O5S/c1-3-22-14(18)12-9-15-17-13(12)23(19,20)16-8-10-5-4-6-11(7-10)21-2/h4-7,9,16H,3,8H2,1-2H3,(H,15,17)
InChIKeyGXPWQFSGMOLUII-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 5-{[(3-methoxyphenyl)methyl]sulfamoyl}-1H-pyrazole-4-carboxylate (CAS 1239473-60-9): Procurement-Relevant Identity and Class Context


Ethyl 5-{[(3-methoxyphenyl)methyl]sulfamoyl}-1H-pyrazole-4-carboxylate is a synthetic sulfamoyl-substituted 1H-pyrazole-4-carboxylate ester (MW 339.37 g/mol, XLogP3-AA 1.2, TPSA 119 Ų) [1]. It belongs to the pharmacologically significant class of pyrazole-4-carboxylate sulfonamides, a scaffold extensively exploited in medicinal chemistry for targeting cyclooxygenase-2 (COX-2), carbonic anhydrase (CA) isoforms, and hematopoietic prostaglandin D synthase (HPGDS) [2][3]. The compound features a 3-methoxybenzyl substituent attached via a methylene linker to the sulfamoyl nitrogen—a structural motif that distinguishes it from more common N-aryl sulfamoyl pyrazole carboxylates and may confer altered conformational flexibility and target-binding profiles.

Why In-Class Substitution with Ethyl 5-{[(3-methoxyphenyl)methyl]sulfamoyl}-1H-pyrazole-4-carboxylate Is Not Advisable Without Verification


Sulfamoyl pyrazole-4-carboxylates are not functionally interchangeable despite sharing a common core. Small changes in the sulfamoyl substituent—such as replacing a direct N-phenyl attachment with an N-benzyl linker—can drastically alter lipophilicity (ΔXLogP₃ ≥ 0.5 units), hydrogen-bonding capacity, and conformational flexibility, which in turn affect target selectivity and metabolic stability [1][2]. The 3-methoxybenzyl group in this compound introduces steric and electronic features absent in simpler N-aryl analogs, potentially leading to divergent inhibition profiles against COX-2, carbonic anhydrase isoforms, or HPGDS. Procurement without structural–activity verification risks introducing uncontrolled variables into biological assays or chemical biology workflows, undermining reproducibility and target engagement confidence.

Quantitative Differentiation Evidence for Ethyl 5-{[(3-methoxyphenyl)methyl]sulfamoyl}-1H-pyrazole-4-carboxylate (CAS 1239473-60-9) Relative to Comparators


N-Benzyl vs. N-Phenyl Sulfamoyl Linker: Impact on Lipophilicity and Hydrogen-Bond Donor Count

The target compound possesses an N-(3-methoxybenzyl)sulfamoyl group, whereas the close analog methyl 5-[(3-methoxyphenyl)sulfamoyl]-1H-pyrazole-4-carboxylate bears an N-(3-methoxyphenyl)sulfamoyl group. This structural difference yields a higher hydrogen-bond donor count (HBD = 2 vs. 1) and an increased lipophilicity (XLogP3 = 1.2 vs. an estimated ~0.7 for the N-phenyl analog) [1]. The additional methylene spacer in the target compound also increases the rotatable bond count (8 vs. 7), altering conformational entropy and potentially affecting binding kinetics.

Medicinal Chemistry Physicochemical Profiling Structure–Property Relationships

Inferred COX-2 Inhibitory Activity: Class-Level Potency Benchmarking Against Celecoxib

No direct COX-2 IC₅₀ data are available for the target compound. However, structurally related sulfamoyl pyrazole-4-carboxylates, such as ethyl 5-[(3-chloro-4-methoxyphenyl)sulfamoyl]-3-methyl-1H-pyrazole-4-carboxylate (CAS 1297612-23-7), have demonstrated COX-2 inhibition with an IC₅₀ of 1.8 µM [1]. By class-level inference, the target compound bearing a 3-methoxybenzyl sulfamoyl group is predicted to exhibit COX-2 inhibitory activity within the low-micromolar range, although this must be experimentally confirmed. In comparison, the clinical COX-2 inhibitor celecoxib exhibits an IC₅₀ of approximately 40 nM [2], representing a ~45-fold potency gap.

COX-2 Inhibition Inflammation Enzyme Assay

Carbonic Anhydrase Inhibition Potential: Comparative Structural Features vs. Sulfamoylphenyl Pyrazoles

The sulfamoyl (-SO₂NH₂) group is a well-established zinc-binding pharmacophore for carbonic anhydrase (CA) inhibition. Recent studies on sulfamoylphenyl pyrazole derivatives have identified compounds with single-digit nanomolar Ki values against cancer-related hCA IX and hCA XII isoforms (e.g., compound 4e: hCA IX IC₅₀ = 0.04 µM; compound 5b: hCA XII IC₅₀ = 0.06 µM) [1]. Although the target compound contains the sulfamoyl group, its 3-methoxybenzyl substitution pattern differs from the sulfamoylphenyl analogs tested. The absence of direct CA inhibition data for this specific substitution pattern prevents quantitative potency comparison, but the presence of the sulfamoyl group supports plausible CA inhibitory activity.

Carbonic Anhydrase Cancer Therapeutics Zinc-Binding Pharmacophore

HPGDS Inhibition: BindingDB Affinity Data for a Structurally Related Probe Compound

A closely related pyrazole-4-carboxamide sulfonamide (CHEMBL3425953) has demonstrated potent inhibition of human hematopoietic prostaglandin D synthase (HPGDS) with an IC₅₀ of 26 nM and a Kd of 50 nM [1]. The target compound shares the pyrazole-4-carboxylate/sulfamoyl scaffold but differs in the ester group (ethyl ester vs. carboxamide) and the N-substitution pattern. The 26 nM HPGDS IC₅₀ demonstrates that this scaffold can engage the HPGDS active site with high affinity, suggesting the target compound may serve as a starting point for HPGDS inhibitor development, although the ethyl ester and 3-methoxybenzyl modifications likely alter potency and pharmacokinetics.

HPGDS Prostaglandin D2 Allergic Inflammation

Recommended Application Scenarios for Ethyl 5-{[(3-methoxyphenyl)methyl]sulfamoyl}-1H-pyrazole-4-carboxylate Based on Available Evidence


Structure–Activity Relationship (SAR) Exploration of Sulfamoyl Pyrazole-4-carboxylates for COX-2 or CA Isoform Selectivity

Given the structural novelty of the 3-methoxybenzyl sulfamoyl substitution and the class-level evidence for COX-2 and CA inhibition, this compound is best deployed as a probe in systematic SAR campaigns. Researchers can compare its activity profile against N-aryl sulfamoyl analogs to map the contribution of the benzyl linker to potency and selectivity [1]. This scenario is supported by the COX-2 class-level inference and CA inhibitor structural data presented in Section 3.

Differential Scaffold Exploration for HPGDS Inhibitor Lead Optimization

The close structural relationship to CHEMBL3425953 (HPGDS IC₅₀ = 26 nM) makes this compound a candidate for evaluating the impact of ester and 3-methoxybenzyl modifications on HPGDS inhibition [2]. Procurement is justified when the goal is to generate SAR data around the ethyl ester and N-benzyl substituent effects on HPGDS binding affinity and metabolic stability.

Physicochemical and In Vitro ADME Profiling of N-Benzyl Sulfamoyl Derivatives

The computed XLogP3 of 1.2, TPSA of 119 Ų, and HBD of 2 position this compound in a favorable region of drug-like chemical space [3]. It can serve as a model substrate for studying how the N-benzyl linker affects membrane permeability, solubility, and microsomal stability relative to N-phenyl analogs, supporting medicinal chemistry optimization efforts for sulfonamide-based lead series.

Chemogenomic Library Design Targeting Zinc-Dependent Enzymes

The sulfamoyl group is a validated zinc-binding motif. Incorporating this compound into focused chemogenomic libraries targeting metalloenzymes (carbonic anhydrases, matrix metalloproteinases, HDACs) is justified, provided that confirmatory enzyme inhibition assays are conducted in parallel [4]. Its distinct substitution pattern increases library diversity and may reveal unexpected polypharmacology.

Quote Request

Request a Quote for ethyl 5-{[(3-methoxyphenyl)methyl]sulfamoyl}-1H-pyrazole-4-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.